2-(Cyclopropylmethyl)-4-(methylthio)phenol
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Overview
Description
2-(Cyclopropylmethyl)-4-(methylsulfanyl)phenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a methylsulfanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-4-(methylsulfanyl)phenol undergoes various types of chemical reactions, including:
Reduction: The phenol group can be reduced to a cyclohexanol derivative under hydrogenation conditions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens (e.g., bromine, chlorine).
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, halo derivatives.
Scientific Research Applications
2-(Cyclopropylmethyl)-4-(methylsulfanyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethyl)-4-(methylsulfanyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological targets, while the cyclopropylmethyl and methylsulfanyl groups can modulate the compound’s lipophilicity and electronic properties, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethyl)phenol: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
4-(Methylsulfanyl)phenol: Lacks the cyclopropylmethyl group, affecting its reactivity and applications.
2-(Cyclopropylmethyl)-4-methoxyphenol: Contains a methoxy group instead of a methylsulfanyl group, leading to different chemical behavior.
Uniqueness
2-(Cyclopropylmethyl)-4-(methylsulfanyl)phenol is unique due to the combination of the cyclopropylmethyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-4-methylsulfanylphenol |
InChI |
InChI=1S/C11H14OS/c1-13-10-4-5-11(12)9(7-10)6-8-2-3-8/h4-5,7-8,12H,2-3,6H2,1H3 |
InChI Key |
RDAVXAJBYGBRLH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)CC2CC2 |
Origin of Product |
United States |
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